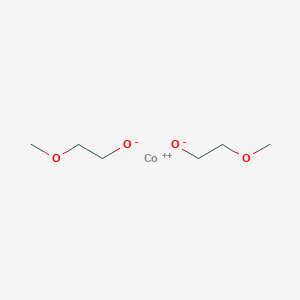
N-ISO-PROPYL-D7-ACRYLAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ISO-PROPYL-D7-ACRYLAMIDE is a stable isotope-labeled compound with the molecular formula C6H4D7NO and a molecular weight of 120.2 g/mol . It is a derivative of N-isopropylacrylamide, where seven hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research as a reference standard and in various analytical applications.
準備方法
Synthetic Routes and Reaction Conditions
N-ISO-PROPYL-D7-ACRYLAMIDE can be synthesized through a sol-gel method involving the polymerization of N-isopropylacrylamide with deuterated reagents . The process typically involves the use of alkoxysilanes as precursors, which react with the organic monomer via free radical polymerization. The reaction conditions include controlled temperature, the presence of initiators like ammonium persulfate, and the use of solvents such as water and acetone .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization techniques, often utilizing high internal phase emulsion polymerization (HIPE) to achieve a highly interconnected porous structure . This method ensures uniform pore distribution and mechanical stability, making it suitable for various applications.
化学反応の分析
Types of Reactions
N-ISO-PROPYL-D7-ACRYLAMIDE undergoes several types of chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium persulfate as an initiator for polymerization, tetramethylethylenediamine (TMEDA) as a catalyst, and solvents like water, acetone, and phenol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, polymerization reactions typically yield poly(N-isopropylacrylamide) hydrogels, which exhibit unique thermal and mechanical properties .
科学的研究の応用
N-ISO-PROPYL-D7-ACRYLAMIDE has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-ISO-PROPYL-D7-ACRYLAMIDE is primarily based on its thermo-responsive properties. At temperatures below its lower critical solution temperature (LCST) of around 32°C, the polymer remains in a swollen, hydrated state. When the temperature exceeds the LCST, the polymer undergoes a phase transition to a collapsed, dehydrated state . This property is exploited in various applications, such as controlled drug release and tissue engineering .
類似化合物との比較
N-ISO-PROPYL-D7-ACRYLAMIDE is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. Similar compounds include:
N-isopropylacrylamide: The non-deuterated version, widely used in the synthesis of thermo-responsive polymers.
Poly(N-isopropylacrylamide): A polymer form used in hydrogels and smart materials.
N-vinyl pyrrolidone: Another monomer used in the synthesis of hydrogels with enhanced hydrophilicity.
These compounds share similar thermo-responsive properties but differ in their specific applications and molecular structures.
特性
CAS番号 |
1219803-32-3 |
|---|---|
分子式 |
C6H4D7NO |
分子量 |
120.2007724 |
同義語 |
N-ISO-PROPYL-D7-ACRYLAMIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B1148607.png)



